6-amino-2,4-dichloro-3-ethylphenol;sulfuric acid
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Overview
Description
6-Amino-2,4-dichloro-3-ethylphenol; sulfuric acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes amino, dichloro, and ethyl groups attached to a phenol ring. The presence of sulfuric acid in its formulation suggests its potential use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2,4-dichloro-3-ethylphenol typically involves the chlorination of 3-ethylphenol followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of sulfuric acid in the process may serve as a catalyst or reactant to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,4-dichloro-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
6-Amino-2,4-dichloro-3-ethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2,4-dichloro-3-ethylphenol involves its interaction with specific molecular targets and pathways. The amino and dichloro groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects by inhibiting or activating specific biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3-ethylphenol: Lacks the amino group, resulting in different chemical reactivity and applications.
6-Amino-2,4-dichloro-3-methylphenol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical properties and uses.
Uniqueness
6-Amino-2,4-dichloro-3-ethylphenol is unique due to the presence of both amino and dichloro groups on the phenol ring, which imparts distinct chemical reactivity and potential applications in various fields. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
133888-47-8 |
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Molecular Formula |
C16H20Cl4N2O6S |
Molecular Weight |
510.2 g/mol |
IUPAC Name |
6-amino-2,4-dichloro-3-ethylphenol;sulfuric acid |
InChI |
InChI=1S/2C8H9Cl2NO.H2O4S/c2*1-2-4-5(9)3-6(11)8(12)7(4)10;1-5(2,3)4/h2*3,12H,2,11H2,1H3;(H2,1,2,3,4) |
InChI Key |
NUXMRVVDIZVOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C(=C1Cl)O)N)Cl.CCC1=C(C=C(C(=C1Cl)O)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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